2-(Pyridin-2-yloxy)benzaldehyde
CAS No.: 141580-71-4
Cat. No.: VC21160960
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141580-71-4 |
|---|---|
| Molecular Formula | C12H9NO2 |
| Molecular Weight | 199.2 g/mol |
| IUPAC Name | 2-pyridin-2-yloxybenzaldehyde |
| Standard InChI | InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H |
| Standard InChI Key | QCKZHTQRJYCZTD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
2-(Pyridin-2-yloxy)benzaldehyde belongs to the class of aryl ethers containing both pyridine and benzaldehyde functional groups. The compound features a benzaldehyde core with a pyridine-2-yloxy substituent at the ortho position relative to the aldehyde group. Unlike its isomer 4-(pyridin-2-yloxy)benzaldehyde, where the pyridine moiety is attached at the para position, the ortho substitution in 2-(Pyridin-2-yloxy)benzaldehyde creates a proximity between the pyridine nitrogen and the aldehyde group that significantly influences its reactivity and photochemical properties . This structural arrangement facilitates intramolecular interactions that are crucial for its photoinduced reactions. The molecular formula of the compound is C₁₂H₉NO₂, with a structure containing two aromatic rings connected by an oxygen bridge.
The structural characteristics of 2-(Pyridin-2-yloxy)benzaldehyde play a crucial role in determining its chemical behavior. The presence of both electron-withdrawing and electron-donating groups within the molecule creates an electronic distribution that contributes to its unique reactivity profile. The nitrogen atom in the pyridine ring serves as a basic site that can be protonated, while the aldehyde group provides a reactive center for various transformations. This combination of features makes the compound particularly interesting for studying structure-reactivity relationships in organic chemistry.
Table 1.1: Basic Chemical Identity Information of 2-(Pyridin-2-yloxy)benzaldehyde
| Property | Information |
|---|---|
| Molecular Formula | C₁₂H₉NO₂ |
| Structural Features | Benzaldehyde with pyridine-2-yloxy substituent at ortho position |
| Functional Groups | Aldehyde, pyridine, ether linkage |
| Similar Compounds | 4-(pyridin-2-yloxy)benzaldehyde, 2-(Pyridin-2-yl)benzaldehyde |
| Classification | Aryl ether, heterocyclic compound |
Physical and Chemical Properties
The physical properties of 2-(Pyridin-2-yloxy)benzaldehyde are characteristic of aromatic aldehydes containing heterocyclic substituents. While specific physical data for this exact compound is limited in the provided search results, its properties can be inferred from structurally similar compounds. Like related aryl ethers, it typically appears as a solid at room temperature with aromatic properties arising from the conjugated system formed by the benzene and pyridine rings . The compound likely exhibits limited water solubility but good solubility in organic solvents such as methanol, ethyl acetate, and dichloromethane, which are commonly used in its synthesis and purification processes .
The chemical reactivity of 2-(Pyridin-2-yloxy)benzaldehyde is dominated by the aldehyde functional group and the basic nitrogen of the pyridine ring. The aldehyde group can participate in various condensation reactions, reductions, and oxidations typical of aromatic aldehydes. The pyridine nitrogen serves as a basic site and can be protonated under acidic conditions, which significantly alters the electronic properties of the entire molecule . This protonation is particularly relevant for the compound's photochemical behavior, as discussed in subsequent sections. The ether linkage provides structural rigidity while also influencing the electronic distribution throughout the molecule.
One notable chemical property of 2-(Pyridin-2-yloxy)benzaldehyde is its ability to undergo photoinduced isomerization, which is enhanced upon protonation of the pyridine nitrogen . This reaction involves complex electronic rearrangements and highlights the interconnected nature of the functional groups within the molecule. The reactivity of the compound is also influenced by substituents on either the benzaldehyde or pyridine portions, allowing for fine-tuning of its chemical properties through structural modifications.
Table 2.1: Comparative Physical Properties of 2-(Pyridin-2-yloxy)benzaldehyde and Related Compounds
Synthesis and Preparation Methods
The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde can be approached through methods similar to those used for its structural isomer, 4-(pyridin-2-yloxy)benzaldehyde, with appropriate modifications to achieve ortho substitution. Based on the synthesis procedures described in the literature, a common approach involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 2-bromopyridine in the presence of a base such as potassium carbonate . This nucleophilic aromatic substitution reaction results in the formation of the desired ether linkage between the two aromatic rings.
A detailed synthesis procedure can be adapted from related compounds as follows: A solution of 2-hydroxybenzaldehyde (salicylaldehyde) (approximately 2.0 mmol), 2-bromopyridine (6.0 mmol), and potassium carbonate (6.0 mmol) in a suitable solvent such as dimethylacetamide (5 mL) is refluxed for 24 hours . The progress of the reaction is monitored using thin-layer chromatography with an appropriate solvent system, such as hexane:ethyl acetate (8:2). Upon completion, the reaction mixture is diluted with water and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and evaporated under vacuum. The crude product is then purified by column chromatography over silica gel using hexane:ethyl acetate as the mobile phase to afford the purified 2-(pyridin-2-yloxy)benzaldehyde .
Alternative synthetic routes may involve transition metal-catalyzed coupling reactions or other ether formation methodologies. The choice of synthesis method may depend on factors such as the availability of starting materials, desired scale, and required purity of the final product. The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde presents challenges related to regioselectivity and optimization of reaction conditions to maximize yield while minimizing side products. Modern computational approaches in drug design and discovery have made lead optimization and identification processes more efficient, potentially applying to the synthesis optimization of compounds like 2-(Pyridin-2-yloxy)benzaldehyde .
Table 3.1: Synthesis Parameters for 2-(Pyridin-2-yloxy)benzaldehyde
| Parameter | Details |
|---|---|
| Starting Materials | 2-Hydroxybenzaldehyde, 2-Bromopyridine |
| Reagents | Potassium carbonate |
| Solvent | Dimethylacetamide |
| Reaction Time | Approximately 24 hours |
| Reaction Temperature | Reflux conditions |
| Purification Method | Column chromatography with hexane:ethyl acetate |
| Monitoring Method | TLC (hexane:ethyl acetate 8:2) |
| Expected Yield | Variable depending on conditions |
Spectroscopic Characteristics and Electronic Structure
The spectroscopic characteristics of 2-(Pyridin-2-yloxy)benzaldehyde provide valuable insights into its electronic structure and potential reactivity. UV-visible spectroscopy reveals that the neutral molecule exhibits two distinct absorption peaks at 247 nm and 280 nm . This absorption profile is characteristic of aromatic systems with extended conjugation and is influenced by the electronic interactions between the benzaldehyde and pyridine moieties. The peak at 247 nm likely corresponds to π→π* transitions within the aromatic rings, while the peak at 280 nm may be attributed to transitions involving the aldehyde group and its interaction with the aromatic system.
A particularly noteworthy spectroscopic feature of 2-(Pyridin-2-yloxy)benzaldehyde is the change in its UV-visible absorption spectrum upon protonation. When the pyridine nitrogen is protonated, the absorption at 280 nm shifts and appears as a shoulder on the main absorption band . This spectral shift indicates significant electronic redistribution throughout the molecule upon protonation, which has important implications for its photochemical behavior. The protonation of the pyridine nitrogen alters the electron density distribution across the entire conjugated system, affecting the energy levels of the molecular orbitals involved in electronic transitions.
The electronic structure of 2-(Pyridin-2-yloxy)benzaldehyde can be further understood through computational methods such as Density Functional Theory (DFT) calculations. These calculations can provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are critical for understanding the compound's reactivity and photochemical properties. Natural transition orbitals (NTOs) calculated for the molecule can offer insights into the nature of its electronic transitions . The carbonyl group in the molecule likely exhibits n→π* character in certain electronic transitions, particularly those at longer wavelengths around 330 nm .
Table 4.1: Spectroscopic Data for 2-(Pyridin-2-yloxy)benzaldehyde
Photochemical Behavior and Reactivity
The photochemical behavior of 2-(Pyridin-2-yloxy)benzaldehyde represents one of its most intriguing properties and has been the subject of detailed research. This compound undergoes photoinduced isomerization, a process that is significantly enhanced when the pyridine nitrogen is protonated . The mechanism of this photoinduced isomerization has been investigated through both experimental and computational approaches, with density functional theory (DFT) evaluations providing valuable insights into the electronic transitions and energy barriers involved in the process. The photochemical reactivity is directly related to the unique structural arrangement of the molecule, particularly the proximity of the pyridine ring to the aldehyde group.
Applications in Organic Synthesis and Medicinal Chemistry
2-(Pyridin-2-yloxy)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the preparation of compounds with potential biological activity. The aldehyde functional group provides a reactive handle for various transformations, including condensation reactions, reductions, and oxidations. The compound can be used as a building block for the synthesis of more complex molecules containing the pyridin-2-yloxy motif, which has been identified in various bioactive compounds . The versatility of 2-(Pyridin-2-yloxy)benzaldehyde in synthetic chemistry stems from its multifunctional nature, allowing for selective modifications at different reactive sites.
One significant potential application of 2-(Pyridin-2-yloxy)benzaldehyde is in the development of compounds with antimicrobial activity. Structurally related compounds have been investigated as inhibitors of InhA, an enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis . The pyridine ether derivatives synthesized as part of these studies aim to mimic the structural features of known antimicrobial agents such as triclosan while offering improved drug-like properties. The incorporation of the pyridine pharmacophore in these molecules combines features from different antimicrobial agents, potentially leading to compounds with enhanced activity profiles and improved physicochemical properties .
The photochemical properties of 2-(Pyridin-2-yloxy)benzaldehyde also suggest potential applications in photocatalysis and the development of photoresponsive materials. The compound's ability to undergo photoinduced isomerization upon protonation could be harnessed for the design of molecular switches or photoactivatable systems. Furthermore, the insights gained from studying the photochemical behavior of 2-(Pyridin-2-yloxy)benzaldehyde and its derivatives provide valuable guidance for the development of compounds that can undergo specific transformations under controlled light exposure, which has implications for fields ranging from materials science to drug delivery.
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